4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(1-thiophen-2-ylcyclopentyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-12-13-5-7-14(8-6-13)16(20)19-17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESLYZJEXJHEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar synthetic routes. The choice of reaction conditions and reagents may vary to optimize yield and purity. Solvent-free reactions and fusion methods are often employed to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and basic catalysts such as triethylamine.
Substitution Reactions: Reagents such as phenyl isothiocyanate in the presence of potassium hydroxide can be used.
Major Products Formed
Condensation Reactions: Formation of heterocyclic compounds such as pyrroles.
Substitution Reactions: Formation of thiophene derivatives.
Scientific Research Applications
4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and the benzamide structure play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide with structurally related benzamide derivatives:
Key Differences and Implications
Substituent Effects: The cyclopentyl-thiophene group in the target compound introduces steric bulk and conformational flexibility compared to the planar benzimidazole in PB5 .
Biological Relevance :
- Thiophene-containing analogs (e.g., ) show promise in antiviral and CNS applications, suggesting the target compound may share similar therapeutic niches .
Synthetic Feasibility :
- The absence of complex heterocycles (e.g., benzimidazole in PB5) may simplify the synthesis of the target compound compared to more elaborate derivatives .
Biological Activity
Structural Features
The compound's structure can be broken down into several key components:
- Cyano Group (-CN) : Enhances reactivity and biological activity.
- Thiophene Ring : Known for its role in various biological interactions.
- Benzamide Moiety : Provides a framework for drug-like properties.
Biological Activities
Research indicates that 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide exhibits significant biological activity, particularly in the following areas:
- Anticancer Properties : Similar compounds have shown potential as anticancer agents by inducing apoptosis in various cancer cell lines.
- Antimicrobial Activity : Investigations into structurally related compounds suggest potential efficacy against bacterial and fungal pathogens.
- Cardiovascular Applications : Targeting enzymes such as soluble epoxide hydrolase, which are implicated in cardiovascular diseases, highlights its therapeutic potential.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing metabolic pathways.
- Signal Transduction Modulation : Potential modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-(thiophen-2-yl)cyclopropyl)methyl)benzamide | Lacks the cyano group | Reduced reactivity |
| 3-cyano-N-(cyclopropyl)methyl)benzamide | Lacks the thiophene ring | Alters chemical properties |
| N-(4-acetylphenyl)-4-methylbenzamide | Contains acetyl and methyl groups | Different pharmacological profiles |
The combination of both the cyano group and the thiophene ring in this compound provides distinct chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides valuable insights:
- Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways, showing promising results in regulating lipid metabolism and glucose levels .
- Cytotoxicity Assessments : Related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as chemotherapeutic agents .
- Therapeutic Applications : The exploration of derivatives has shown efficacy in treating diseases such as diabetes and cardiovascular conditions, suggesting that this compound may share similar therapeutic properties .
Q & A
Q. What are the recommended synthetic routes for 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Cyclopentyl-thiophene precursor preparation : React thiophene-2-carboxaldehyde with cyclopentylamine via reductive amination to yield 1-(thiophen-2-yl)cyclopentylamine.
Benzamide coupling : React 4-cyanobenzoic acid with the amine intermediate using coupling agents like EDCl/HOBt in anhydrous DMF at 0–25°C.
Characterization : Confirm purity via HPLC and structural integrity via / NMR and X-ray crystallography (using SHELX software for refinement ).
Optimization Tips : Adjust solvent polarity (e.g., THF vs. DMF), stoichiometry of coupling agents, and reaction time to minimize side products like unreacted cyanobenzoic acid.
Q. How can the compound’s structural and electronic properties be characterized experimentally and computationally?
Methodological Answer :
- Experimental :
- Computational :
Advanced Research Questions
Q. How does the cyclopentyl-thiophene moiety influence conformational flexibility and target binding in biological systems?
Methodological Answer :
- Conformational analysis :
- Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to study rotational barriers in the cyclopentyl ring and thiophene’s planarity.
- Compare with analogs lacking the cyclopentyl group to assess rigidity-impacted binding kinetics.
- Target binding :
- Pharmacophore modeling : Generate e-pharmacophores (e.g., using Schrödinger) based on HDAC inhibitor analogs . The thiophene’s sulfur may act as a hydrogen bond acceptor, while the cyano group enhances hydrophobic interactions.
Q. What strategies resolve discrepancies in biological activity data across different assay conditions?
Methodological Answer :
- Controlled variable testing :
- Solvent effects : Compare DMSO solubility vs. aqueous buffer stability; use LC-MS to detect degradation products.
- Assay protocols : Validate cytotoxicity (e.g., MTT assay) under consistent oxygen levels (hypoxic vs. normoxic) and serum concentrations.
- Statistical analysis :
- Apply ANOVA to identify outliers in dose-response curves and use Hill slope adjustments for IC normalization .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Methodological Answer :
- SAR strategies :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO) at the benzamide’s para-position to modulate electron density and binding affinity .
- Ring modifications : Replace cyclopentyl with cyclohexyl to assess steric effects on target engagement.
- Validation :
- In silico screening : Use AutoDock Vina to predict binding scores against targets like HDAC2 or kinases implicated in cancer .
Data Interpretation & Validation
Q. What analytical methods validate the compound’s stability under physiological conditions?
Methodological Answer :
- Stability assays :
- Metabolite profiling :
- Use liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites, focusing on thiophene ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
